![molecular formula C6H8N4 B190003 5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine CAS No. 197844-36-3](/img/structure/B190003.png)
5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine
Übersicht
Beschreibung
5,6-Dihydro-1H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound featuring a fused imidazole and pyridine ring system. The "dihydro" designation indicates partial saturation of the pyridine ring, specifically at the 5,6-positions, resulting in a non-aromatic, partially saturated structure. This modification distinguishes it from fully aromatic imidazopyridine derivatives (e.g., 1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine) . The compound’s molecular formula is C₆H₈N₄ (calculated by adding two hydrogens to the unsaturated analog, 3H-imidazo[4,5-b]pyridin-2-amine, C₆H₆N₄ ).
Vorbereitungsmethoden
Tandem Nucleophilic Aromatic Substitution–Reduction–Cyclization Strategy
A highly efficient method for constructing the imidazo[4,5-b]pyridine core involves a tandem sequence of nucleophilic aromatic substitution (SNAr), reduction, and cyclization. Padmaja et al. demonstrated this approach using 2-chloro-3-nitropyridine (1 ) as the starting material . The process begins with an SNAr reaction between 1 and a primary amine in a H2O-isopropyl alcohol (IPA) solvent system at 80°C for 2 hours, yielding N-substituted intermediates (2 ). Subsequent reduction of the nitro group using Zn/HCl at 80°C for 45 minutes generates pyridine-2,3-diamine derivatives (3 ).
The final cyclization step involves treating 3 with aldehydes in H2O-IPA at 85°C for 10 hours, forming 3-substituted imidazo[4,5-b]pyridines (4 ). While this method primarily produces fully aromatic imidazo[4,5-b]pyridines, adaptation for dihydro derivatives requires partial hydrogenation. For example, catalytic hydrogenation of 4 using Pd/C under H2 atmosphere selectively reduces the pyridine ring to yield 5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine .
Key Advantages :
-
Amenable to diverse aldehydes and amines
Limitations :
-
Requires post-synthetic modification (hydrogenation) for dihydro derivatives
-
Prolonged reaction times for cyclization (10 hours)
Palladium-Catalyzed Amination and Cyclization
An alternative route employs palladium-catalyzed amination to construct the dihydroimidazo[4,5-b]pyridine skeleton. As reported by PubChem contributors, 2-chloro-3-iodopyridine (5 ) undergoes regioselective amination with primary amines in the presence of Pd(OAc)2 and Xantphos ligand . This produces 2,3-diaminopyridine intermediates (6 ), which are treated with triphosgene to form imidazo[4,5-b]pyridin-2-ones (7 ).
To access the target amine, 7 is subjected to Hofmann degradation using NaOH and Br2, yielding this compound (8 ) via ring contraction . This method achieves 70–75% overall yield across three steps, with the critical cyclization step requiring anhydrous conditions.
Reaction Conditions :
-
Pd(OAc)2 (5 mol%), Xantphos (10 mol%), Cs2CO3 (2 equiv), dioxane, 100°C, 12 hours
-
Triphosgene (1.2 equiv), CH2Cl2, 0°C to room temperature, 2 hours
Substrate Scope :
-
Electron-donating substituents on amines improve yields (e.g., p-methoxybenzylamine: 78%)
-
Sterically hindered amines require higher temperatures (120°C)
Reductive Cyclization of Nitroimidazole Precursors
A third approach involves reductive cyclization of nitro-containing intermediates. SciDirect studies describe the synthesis of 3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indoles via cyclization of indole-thioethers in polyphosphoric acid (PPA) . Adapting this strategy, 3-nitroimidazo[4,5-b]pyridine (9 ) is treated with PPA at 150°C for 6 hours, inducing cyclization to form the dihydroimidazole ring. Subsequent catalytic hydrogenation (H2, Pd/C) reduces the nitro group to an amine, yielding the target compound .
Optimization Insights :
-
PPA concentration critically affects cyclization efficiency (optimal: 85% w/w)
-
Hydrogenation at 40 psi H2 pressure prevents over-reduction of the imidazole ring
Comparative Analysis of Synthetic Methods
Method | Starting Material | Key Steps | Yield (%) | Green Metrics (E-factor) |
---|---|---|---|---|
Tandem SNAr–Reduction | 2-Chloro-3-nitropyridine | SNAr, Zn/HCl reduction, cyclization | 85 | 6.2 |
Pd-Catalyzed Amination | 2-Chloro-3-iodopyridine | Pd-catalyzed amination, triphosgene cyclization | 70 | 18.5 |
Reductive Cyclization | 3-Nitroimidazo[4,5-b]pyridine | PPA cyclization, hydrogenation | 65 | 12.3 |
E-factor = Total waste (kg) / Product (kg); lower values indicate greener processes .
Mechanistic Considerations and Challenges
The tandem SNAr method proceeds via a domino mechanism:
-
SNAr Reaction : Primary amine attacks C2 of 2-chloro-3-nitropyridine, displacing chloride .
-
Nitro Reduction : Zn/HCl converts the nitro group to NH2, forming pyridine-2,3-diamine .
-
Cyclization : Aldehyde condenses with adjacent amines, forming an imine intermediate that undergoes intramolecular cyclization .
Challenges include controlling regioselectivity during hydrogenation to avoid over-reduction of the imidazole ring. Kinetic studies show that H2 pressure below 50 psi and temperatures <50°C favor selective pyridine ring saturation .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the imidazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[4,5-b]pyridines.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that derivatives of 5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine exhibit significant antiproliferative effects against several human cancer cell lines. For instance, amidino-substituted imidazo[4,5-b]pyridine derivatives were tested against various cancer types including glioblastoma and pancreatic adenocarcinoma. The study found that certain compounds exhibited IC50 values as low as 0.2–0.6 μM, indicating potent activity against cancer cell proliferation .
Compound | Cancer Type | IC50 Value (μM) |
---|---|---|
Compound 10 | Non-Hodgkin lymphoma | 1.8–3.2 |
Compound 16 | Acute lymphoblastic leukemia | 11.9 |
Compound 14 | Various cell lines | 0.4–0.7 |
Antibacterial and Antiviral Properties
The compound has also been evaluated for its antibacterial and antiviral properties. Studies demonstrated that certain derivatives showed selective activity against respiratory syncytial virus and other bacterial strains . The structure of these compounds appears to enhance their interaction with biological targets, making them promising candidates for further development.
Anti-inflammatory Effects
Another significant application of this compound is its anti-inflammatory potential. Compounds derived from this structure have been shown to inhibit inflammatory responses in human retinal pigment epithelial cells and may play a role in treating conditions associated with obesity and oxidative stress .
Lead Compound Development
A notable case study involved the optimization of a lead compound derived from imidazo[4,5-b]pyridine for targeting the platelet-derived growth factor receptor (PDGFR). This study utilized molecular modeling to refine the compound's structure, enhancing its selectivity and potency against PDGFRβ while reducing off-target effects . The optimized compound demonstrated significant oral bioavailability in preclinical models.
Clinical Trials
Several derivatives of this compound have progressed into clinical trials focusing on their efficacy in treating various cancers and inflammatory diseases. Early results have shown promise in terms of safety and tolerability .
Wirkmechanismus
The mechanism of action of 5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Differences
The table below compares key structural features, biological activities, and applications of 5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine with analogous compounds:
Physicochemical Properties
Research Implications and Gaps
- Limited data exist on the biological activity of this compound itself, though its structural analogs span antiviral, anticancer, and carcinogenic activities.
- Further studies could explore the impact of partial saturation on kinase inhibition or mutagenicity, leveraging synthetic routes from Maribavir analogs .
Biologische Aktivität
5,6-Dihydro-1H-imidazo[4,5-b]pyridin-2-amine (CAS No. 197844-36-3) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data tables summarizing key findings from various studies.
Chemical Structure and Properties
The compound features a fused imidazole and pyridine ring system, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 136.155 g/mol .
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study evaluated its activity against several human cancer cell lines, including glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), and colorectal carcinoma (HCT-116).
Table 1: Antiproliferative Activity of this compound
Cell Line | IC50 (µM) | Activity Level |
---|---|---|
LN-229 (Glioblastoma) | 0.4 | High |
Capan-1 (Pancreatic) | 0.7 | High |
HCT-116 (Colorectal) | 1.8 | Moderate |
NCI-H460 (Lung) | 3.2 | Moderate |
The compound showed selective activity towards certain cell lines, with the most potent effects observed in colon carcinoma cells (SW620) where it achieved an IC50 value of 0.4 µM .
Antibacterial Activity
In addition to its anticancer properties, the compound has demonstrated antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values were assessed for several derivatives.
Table 2: Antibacterial Activity of Derivatives of this compound
Bacterial Strain | MIC (µM) | Activity Level |
---|---|---|
Escherichia coli | 32 | Moderate |
Staphylococcus aureus | >50 | Low |
Pseudomonas aeruginosa | >50 | Low |
The derivative bearing a bromine substitution at the pyridine nucleus exhibited moderate activity against E. coli with an MIC value of 32 µM .
Antiviral Activity
Preliminary studies have also explored the antiviral potential of this compound. Some derivatives showed selective antiviral activity against respiratory syncytial virus (RSV), indicating a broader spectrum of biological activity that warrants further investigation.
The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and bacterial metabolism. The exact biochemical pathways remain to be fully elucidated but may include inhibition of DNA synthesis or interference with cellular signaling pathways.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological efficacy of various derivatives based on the imidazo[4,5-b]pyridine scaffold:
- Antitumor Studies : A study highlighted the efficacy of amidino-substituted derivatives in inhibiting tumor cell proliferation across multiple cancer types. The most promising candidates were selected for further optimization based on their IC50 values and selectivity profiles .
- Combination Therapies : Research has indicated that combining this compound with other chemotherapeutic agents may enhance its antiproliferative effects, suggesting potential applications in combination therapy protocols for cancer treatment .
- Synthetic Approaches : Various synthetic methodologies have been explored to optimize yield and biological activity of derivatives, including modifications at the nitrogen positions and introduction of different functional groups to enhance solubility and potency .
Q & A
Q. What are the common synthetic routes for 5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine, and how can reaction conditions be optimized?
Basic Research Question
The compound is typically synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. For example, cyclization reactions using precursors like 2-amino-4,5-dicyanoimidazole with ketones or aldehydes under acidic or thermal conditions are common . Optimization involves statistical experimental design (e.g., factorial or response surface methodologies) to minimize trial-and-error approaches. Factors such as temperature, solvent polarity, and catalyst loading can be systematically varied to maximize yield and purity .
Q. Which spectroscopic and computational techniques are most effective for characterizing this compound?
Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly for confirming the imidazo-pyridine core and amine functionality . High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like NH₂. Computational tools, such as density functional theory (DFT), can predict vibrational frequencies and electronic properties to cross-validate experimental data .
Q. How can computational methods like DFT enhance the understanding of this compound’s reactivity and electronic properties?
Advanced Research Question
DFT calculations provide insights into electron distribution, frontier molecular orbitals (HOMO-LUMO gaps), and potential reactive sites. For example, studies on analogous imidazo-pyridines use DFT to model reaction pathways, such as nucleophilic attacks or electrophilic substitutions, and predict regioselectivity in derivatization reactions . These models guide experimentalists in selecting optimal reagents and conditions for functionalization.
Q. What strategies are recommended for resolving contradictions in biological activity data across studies?
Advanced Research Question
Discrepancies in bioactivity (e.g., antiglycation or antioxidant assays) may arise from variations in assay protocols, purity, or solvent systems. To address this:
- Standardize experimental conditions (e.g., IC₅₀ measurement protocols).
- Validate results using orthogonal assays (e.g., enzymatic vs. cellular models).
- Employ molecular docking studies to correlate structural features (e.g., substituent effects) with activity trends .
Replicating studies under controlled conditions and meta-analyzing published data are also critical .
Q. How can Design of Experiments (DoE) methodologies improve the synthesis and functionalization of this compound?
Experimental Design Focus
DoE reduces the number of trials by identifying critical variables (e.g., temperature, pH, stoichiometry) and their interactions. For example:
- Factorial Design : Screens multiple parameters to rank their impact on yield.
- Central Composite Design : Optimizes reaction conditions for maximum efficiency.
This approach is particularly useful in scaling up reactions or introducing new substituents while minimizing resource waste .
Q. What are the key considerations for reactor design in scaling up the synthesis of imidazo-pyridine derivatives?
Advanced Engineering Focus
Scalability requires balancing mass transfer, heat dissipation, and reaction kinetics. Considerations include:
- Reactor Type : Continuous-flow systems may enhance mixing and temperature control vs. batch reactors.
- Catalyst Immobilization : For heterogeneous catalysis, fixed-bed reactors improve reusability.
- Safety Protocols : Handling volatile byproducts (e.g., NH₃) necessitates gas-scrubbing systems.
Refer to CRDC guidelines on reactor fundamentals and process simulation tools for dynamic modeling .
Q. How can chemical software tools address data management and reproducibility challenges in imidazo-pyridine research?
Methodological Innovation
Software platforms enable:
- Virtual Screening : Predict solubility, stability, and synthetic accessibility.
- Data Integrity : Secure cloud storage with encryption ensures traceability and compliance.
- Process Simulation : Tools like Aspen Plus® model reaction kinetics and purification steps.
These technologies streamline collaboration and reduce experimental redundancy .
Eigenschaften
IUPAC Name |
5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c7-6-9-4-2-1-3-8-5(4)10-6/h2H,1,3H2,(H3,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCCWVIIQDXNJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2C(=C1)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.